1-(3,5-Dichlorophenyl)-8-fluoronaphthalene
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Overview
Description
1-(3,5-Dichlorophenyl)-8-fluoronaphthalene is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of a naphthalene ring substituted with a 3,5-dichlorophenyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dichlorophenyl)-8-fluoronaphthalene typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of naphthalene with 3,5-dichlorobenzoyl chloride, followed by fluorination. The reaction conditions often require the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and catalytic processes can enhance the efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dichlorophenyl)-8-fluoronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOCH3 in methanol or NaOEt in ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
1-(3,5-Dichlorophenyl)-8-fluoronaphthalene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying the interactions of aromatic compounds with biological macromolecules.
Industry: Used in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-(3,5-Dichlorophenyl)-8-fluoronaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar structural features but different biological activity.
2-(4-amino-3,5-dichlorophenyl)-2-isopropylamino-ethanol hydrochloride: Another compound with a 3,5-dichlorophenyl group, used in different applications.
Uniqueness
1-(3,5-Dichlorophenyl)-8-fluoronaphthalene is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring, which imparts distinct electronic and steric properties. These features make it particularly useful in designing molecules with specific reactivity and biological activity .
Properties
Molecular Formula |
C16H9Cl2F |
---|---|
Molecular Weight |
291.1 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)-8-fluoronaphthalene |
InChI |
InChI=1S/C16H9Cl2F/c17-12-7-11(8-13(18)9-12)14-5-1-3-10-4-2-6-15(19)16(10)14/h1-9H |
InChI Key |
JOGGHHRNDZRBMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=CC(=CC(=C3)Cl)Cl)C(=CC=C2)F |
Origin of Product |
United States |
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